Methyl 1-[(5-methylsulfanylpyridin-2-yl)carbamoyl]piperidine-3-carboxylate
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Overview
Description
Methyl 1-[(5-methylsulfanylpyridin-2-yl)carbamoyl]piperidine-3-carboxylate is a complex organic compound featuring a piperidine ring, a pyridine ring with a methylsulfanyl group, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(5-methylsulfanylpyridin-2-yl)carbamoyl]piperidine-3-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Pyridine Ring: The pyridine ring with a methylsulfanyl group can be introduced via a nucleophilic substitution reaction using 2-chloro-5-methylsulfanylpyridine.
Coupling Reaction: The final step involves coupling the piperidine and pyridine rings through a carbamoylation reaction using reagents like carbonyldiimidazole (CDI) or phosgene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly at the 3-position, using reagents like bromine or iodine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, iodine, and other electrophiles.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, Methyl 1-[(5-methylsulfanylpyridin-2-yl)carbamoyl]piperidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential pharmacological properties. It may act as a precursor for drugs targeting specific receptors or enzymes, particularly those involved in neurological or inflammatory pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be used in the synthesis of agrochemicals or other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 1-[(5-methylsulfanylpyridin-2-yl)carbamoyl]piperidine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The carbamoyl group can form hydrogen bonds with active sites, while the piperidine and pyridine rings can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-[(5-methylpyridin-2-yl)carbamoyl]piperidine-3-carboxylate: Lacks the sulfanyl group, which may affect its reactivity and binding properties.
Methyl 1-[(5-chloropyridin-2-yl)carbamoyl]piperidine-3-carboxylate: Contains a chlorine atom instead of a methylsulfanyl group, potentially altering its chemical behavior and biological activity.
Uniqueness
Methyl 1-[(5-methylsulfanylpyridin-2-yl)carbamoyl]piperidine-3-carboxylate is unique due to the presence of the methylsulfanyl group, which can influence its chemical reactivity and interaction with biological targets. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
methyl 1-[(5-methylsulfanylpyridin-2-yl)carbamoyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-20-13(18)10-4-3-7-17(9-10)14(19)16-12-6-5-11(21-2)8-15-12/h5-6,8,10H,3-4,7,9H2,1-2H3,(H,15,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTDBXMWTFAGCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN(C1)C(=O)NC2=NC=C(C=C2)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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